molecular formula C11H10BrNO3 B1298458 Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate CAS No. 330555-71-0

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Cat. No. B1298458
M. Wt: 284.11 g/mol
InChI Key: NPRPLFNZHAIWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a compound that falls within the class of benzofuran derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in the synthesis of pharmacologically active molecules. The benzofuran moiety is a common structural component in natural products and bioactive compounds, making the synthesis and study of its derivatives, such as ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, an important area of research in medicinal chemistry .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves a Brønsted acid-mediated cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene to construct 3-(2-bromoethyl)benzofurans, which can be further functionalized to create bioactive compounds, including 5-HT serotonin receptor agonists . Another method includes the condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate, although this yields the related ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives in low yields . Additionally, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate can be synthesized by oxidizing the corresponding sulfanyl derivative with 3-chloroperoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the potential for various functional groups to be attached to the benzofuran core. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds, with a disordered ethyl group attached to the carboxylate oxygen atom . This indicates that the molecular structure of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate could also exhibit interesting intermolecular interactions and conformational isomerism.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield different products depending on the amine used . The cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate under light exposure is another example of a photochemical reaction that benzofuran derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the substituents present on the benzofuran ring. For instance, the presence of a bromo substituent and an ethylsulfinyl group can affect the compound's reactivity and intermolecular interactions, as seen in the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate . The isomerization behavior of ethyl 5-phenylazo-benzofuran-2-carboxylate also highlights the impact of substituents on the optical properties of these compounds . The synthesis of O-arylhydroxylamines and substituted benzofurans from ethyl acetohydroximate further demonstrates the versatility and reactivity of benzofuran derivatives .

Scientific Research Applications

  • Scientific Field: Biotechnology

    • Application : Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a chemical compound used for research purposes .
    • Method of Application : The compound is typically stored at room temperature and used in laboratory settings .
    • Results or Outcomes : The specific outcomes of using this compound can vary greatly depending on the nature of the research .
  • Scientific Field: Medicinal Chemistry

    • Application : Benzofuran derivatives, including Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, have been studied for their potential biological activities .
    • Method of Application : These compounds are synthesized and tested in laboratory settings for various biological activities .
    • Results or Outcomes : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
  • Scientific Field: Drug Development

    • Application : Some substituted benzofurans have shown significant anticancer activities .
    • Method of Application : These compounds are tested on different types of cancer cells in laboratory settings .
    • Results or Outcomes : One compound was found to have significant cell growth inhibitory effects on various types of cancer cells .
  • Scientific Field: Antiviral Research

    • Application : A novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity .
    • Method of Application : The compound is tested in laboratory settings for its antiviral activity .
    • Results or Outcomes : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Scientific Field: Anticancer Research

    • Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
    • Method of Application : These compounds are tested on different types of cancer cells in laboratory settings .
    • Results or Outcomes : One compound was found to have significant cell growth inhibitory effects on various types of cancer cells .
  • Scientific Field: Antimicrobial Research

    • Application : The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
    • Method of Application : These compounds are tested in laboratory settings for their antimicrobial activity .
    • Results or Outcomes : The specific outcomes of using this compound can vary greatly depending on the nature of the research .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

Future Directions

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a biochemical used for proteomics research . As a benzofuran derivative, it may have potential applications in various fields of research. Benzofuran compounds have attracted attention due to their strong biological activities and potential applications in many aspects .

properties

IUPAC Name

ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRPLFNZHAIWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347732
Record name Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

CAS RN

330555-71-0
Record name Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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